molecular formula C11H21NS B14190492 2-Octyl-2,5-dihydro-1,2-thiazole CAS No. 918636-90-5

2-Octyl-2,5-dihydro-1,2-thiazole

Cat. No.: B14190492
CAS No.: 918636-90-5
M. Wt: 199.36 g/mol
InChI Key: CUMFBSFGYFKZSA-UHFFFAOYSA-N
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Description

2-Octyl-2,5-dihydro-1,2-thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-2,5-dihydro-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Microwave-assisted synthesis has been explored as an eco-friendly and rapid approach to produce thiazole derivatives. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Octyl-2,5-dihydro-1,2-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer and antiviral agent.

    Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.

Mechanism of Action

The mechanism of action of 2-Octyl-2,5-dihydro-1,2-thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: Another thiazole derivative with similar chemical properties.

    2-Phenylthiazole: Known for its antimicrobial activity.

    2-Aminothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness of 2-Octyl-2,5-dihydro-1,2-thiazole

This compound stands out due to its unique octyl side chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other thiazole derivatives and contributes to its specific applications in various fields.

Properties

CAS No.

918636-90-5

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

2-octyl-5H-1,2-thiazole

InChI

InChI=1S/C11H21NS/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10H,2-7,9,11H2,1H3

InChI Key

CUMFBSFGYFKZSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=CCS1

Origin of Product

United States

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